5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one
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Overview
Description
5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is a chemical compound with the molecular formula C11H21NOS and a molecular weight of 215.36 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and a pentan-2-one chain. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one typically involves the reaction of thiomorpholine with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiomorpholine derivatives
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylthiomorpholine
- 2,2-Dimethylthiomorpholine
- 5-(2-Methylthiomorpholin-4-yl)pentan-2-one
Uniqueness
5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is unique due to its specific substitution pattern on the thiomorpholine ring and the presence of a pentan-2-one chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c1-10(13)5-4-6-12-7-8-14-11(2,3)9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLSPFSHRLDKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN1CCSC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602799-35-8 |
Source
|
Record name | 5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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